Magnolianin

Description

Properties

IUPAC Name |

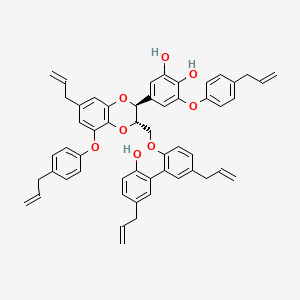

5-[(2S,3S)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H50O8/c1-6-11-35-16-22-41(23-17-35)59-48-33-40(32-46(56)52(48)57)53-51(34-58-47-27-21-38(14-9-4)29-44(47)43-28-37(13-8-3)20-26-45(43)55)62-54-49(30-39(15-10-5)31-50(54)61-53)60-42-24-18-36(12-7-2)19-25-42/h6-10,16-33,51,53,55-57H,1-5,11-15,34H2/t51-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXVGDLGKOJDMY-XXWZEBKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)OC2=CC(=CC3=C2OC(C(O3)C4=CC(=C(C(=C4)OC5=CC=C(C=C5)CC=C)O)O)COC6=C(C=C(C=C6)CC=C)C7=C(C=CC(=C7)CC=C)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1=CC=C(C=C1)OC2=CC(=CC3=C2O[C@H]([C@@H](O3)C4=CC(=C(C(=C4)OC5=CC=C(C=C5)CC=C)O)O)COC6=C(C=C(C=C6)CC=C)C7=C(C=CC(=C7)CC=C)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H50O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

827.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Natural Occurrence of Magnolianin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnolianin, a novel trilignan, has emerged as a compound of significant interest within the scientific community due to its potent biological activities. First identified in the early 1990s, this complex natural product is primarily found in the flower buds of various Magnolia species, plants with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and the methodologies employed for its isolation and characterization. Detailed experimental protocols, quantitative data on its prevalence, and visualizations of relevant biochemical pathways are presented to support ongoing research and development efforts.

Discovery of this compound

This compound was first isolated and its structure elucidated by the research group of Professor Yoshiyasu Fukuyama. In a seminal 1993 publication in Tetrahedron Letters, they described this compound as a unique trilignan possessing powerful inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade. This discovery was the result of a bioassay-guided fractionation of the methanolic extract of the flower buds of Magnolia fargesii. The researchers systematically separated the crude extract into various fractions and tested their ability to inhibit 5-LOX, ultimately leading to the isolation of the active principle, this compound.

The structural determination of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These analyses revealed a complex structure formed from three phenylpropanoid units, distinguishing it as a trilignan.

Natural Sources of this compound

This compound is primarily found in the plant genus Magnolia. The most significant concentrations have been identified in the flower buds, which are often used in traditional medicine preparations.

Table 1: Natural Sources and Concentration of this compound

| Plant Species | Plant Part | Concentration (mg/g of dry weight) | Reference |

| Magnolia fargesii | Flower Buds | Data not available in searched literature | |

| Magnolia biondii | Flower Buds | Data not available in searched literature | |

| Magnolia officinalis | Bark | Data not available in searched literature | [1] |

Experimental Protocols

The isolation and characterization of this compound typically follow a multi-step process involving extraction, fractionation, and purification, guided by bioassays to track the compound of interest.

Extraction

A general procedure for the extraction of lignans from Magnolia flower buds is as follows[2]:

-

Maceration: Air-dried and powdered flower buds of Magnolia fargesii (or other Magnolia species) are macerated with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are then concentrated under reduced pressure to yield a crude extract.

Bioassay-Guided Fractionation

This technique is crucial for isolating bioactive compounds like this compound[3].

-

Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Activity Testing: Each fraction is then tested for its inhibitory activity against a specific biological target, in the case of this compound's discovery, 5-lipoxygenase[4]. The most active fraction is selected for further purification.

Chromatographic Purification

The active fraction is subjected to a series of chromatographic techniques to isolate the pure compound.

-

Column Chromatography: The active fraction is typically first separated using silica gel column chromatography with a gradient elution system (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography showing high activity are further purified by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of methanol and water) to yield pure this compound.

Structural Characterization

The structure of the isolated this compound is elucidated using modern spectroscopic methods[5][6]:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.

5-Lipoxygenase Inhibitory Assay

The biological activity of this compound as a 5-LOX inhibitor can be determined using an in vitro assay[7][8]:

-

Enzyme Preparation: A source of 5-lipoxygenase is required, which can be purified from a cell line or used as a crude cell lysate.

-

Incubation: The enzyme is pre-incubated with different concentrations of this compound.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Product Quantification: The formation of the 5-LOX product, such as 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotrienes, is measured using techniques like HPLC or an enzyme-linked immunosorbent assay (ELISA). The inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Bioassay-guided isolation workflow for this compound.

Lignan Biosynthesis Pathway

Caption: Simplified overview of the lignan biosynthetic pathway.

5-Lipoxygenase Signaling Pathway Inhibition

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

References

- 1. Extraction and Biological Activity of Lignanoids from Magnolia officinalis Rehder & E.H.Wilson Residual Waste Biomass Using Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lignans Isolated From Flower Buds of Magnolia fargesii Attenuate Airway Inflammation Induced by Cigarette Smoke in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and identification of inhibitory compounds on TNF-alpha production from Magnolia fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-lipoxygenase-inhibitory constituents from Schizandra fructus and Magnolia flos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. mdpi.com [mdpi.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Magnolianin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolianin (CAS 147663-91-0) is a complex trimeric neolignan isolated from the bark of Magnolia obovata. As a member of the lignan family of natural products, it has garnered significant interest for its notable biological activities, particularly its potent inhibition of 5-lipoxygenase. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in a variety of diseases, including asthma, allergic rhinitis, and cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by available spectroscopic data and detailed experimental protocols for its isolation and characterization. The intricate three-dimensional arrangement of its constituent phenylpropanoid units is critical to its biological function and presents a compelling target for synthetic and medicinal chemistry efforts.

Chemical Structure

This compound is a C54 trimeric neolignan, meaning it is composed of three C18 phenylpropanoid units. Its molecular formula is C54H50O8, with a molecular weight of 827.0 g/mol .[1] The structure was first elucidated by Fukuyama and colleagues in 1993 through extensive spectroscopic analysis. The molecule consists of two biphenyl ether neolignan units and one magnolol-type biphenyl neolignan unit.

The core of the this compound structure is a central 1,4-benzodioxane ring system, which is a common feature in some lignans and neolignans. This central ring is linked to the other two monomeric units through ether and carbon-carbon bonds, creating a highly complex and sterically hindered three-dimensional architecture.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 147663-91-0 | [1] |

| Molecular Formula | C54H50O8 | [1] |

| Molecular Weight | 827.0 g/mol | [1] |

| Class | Trimeric Neolignan | [2] |

| Source | Magnolia obovata | [3][4][5] |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule contains multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms. The determination of the absolute configuration of these stereocenters is essential for understanding its interaction with biological targets and for guiding enantioselective synthesis efforts.

Based on the initial structural elucidation, the relative stereochemistry of the substituents on the 1,4-benzodioxane ring and other chiral centers has been proposed. However, without access to the full crystallographic or detailed NMR data from the original publication, the definitive absolute configuration (R/S notation) for each stereocenter remains to be conclusively presented in this guide. The determination of absolute configuration for complex molecules like this compound typically relies on techniques such as X-ray crystallography of a single crystal or through chiroptical methods like electronic circular dichroism (ECD) in conjunction with quantum chemical calculations.

Spectroscopic Data for Structural Elucidation

The structure of this compound was primarily determined using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry.

1H and 13C NMR Spectroscopy

While the specific chemical shift values and coupling constants from the original publication are not available in the conducted search, a general description of the expected NMR data can be provided based on the known structural motifs of related lignans and neolignans.

-

1H NMR: The proton NMR spectrum of this compound would be expected to be complex, with numerous signals in the aromatic region (typically δ 6.0-8.0 ppm) corresponding to the protons on the phenyl rings. Signals for methoxy groups would appear as singlets in the upfield region (around δ 3.5-4.0 ppm). The protons on the 1,4-benzodioxane ring and the propyl side chains would give rise to a series of multiplets in the aliphatic region, with their chemical shifts and coupling patterns providing crucial information about their connectivity and relative stereochemistry.

-

13C NMR: The carbon-13 NMR spectrum would show a large number of signals corresponding to the 54 carbon atoms in the molecule. The aromatic carbons would resonate in the downfield region (δ 100-160 ppm), while the aliphatic carbons of the dioxane ring and side chains would appear at higher field.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been instrumental in establishing the connectivity between protons and carbons, and thus, in assembling the overall structure of this complex trimer.

Table 2: General Expected 1H and 13C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Expected 1H NMR Range (ppm) | Expected 13C NMR Range (ppm) |

| Aromatic Protons (Ar-H) | 6.0 - 8.0 | 100 - 160 |

| Methoxy Protons (-OCH3) | 3.5 - 4.0 | 55 - 65 |

| Aliphatic Protons (Dioxane ring, side chains) | 1.5 - 5.0 | 20 - 90 |

Experimental Protocols

Isolation of this compound from Magnolia obovata

The following is a generalized protocol for the isolation of neolignans from Magnolia species, based on common phytochemical extraction and purification techniques. The specific details for this compound would be found in the primary literature.

Diagram 1: General Workflow for Isolation of this compound

References

- 1. This compound | CAS:147663-91-0 | Manufacturer ChemFaces [chemfaces.com]

- 2. Effects of Constituents from the Bark of Magnolia obovata on Nitric Oxide Production in Lipopolysaccharide-Activated Macrophages [jstage.jst.go.jp]

- 3. Effects of extract and ingredients isolated from Magnolia obovata thunberg on catecholamine secretion from bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-emetic principles of Magnolia obovata bark and Zingiber officinale rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Magnolianin's Mechanism of Action as a 5-Lipoxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolianin, a lignan found in Magnolia species, has emerged as a compound of interest for its potential anti-inflammatory properties, specifically through the inhibition of 5-lipoxygenase (5-LOX). The 5-LOX enzyme is a critical player in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. This technical guide provides an in-depth analysis of the mechanism of action of this compound and related lignans from Magnolia flos as 5-LOX inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways. While direct quantitative data for a compound explicitly named "this compound" is sparse in publicly available literature, this guide draws upon research on structurally similar and co-occurring lignans from Magnolia flos to provide a comprehensive overview. A dissertation from 1995 notably identified a novel trilignan named this compound with potent 5-lipoxygenase-inhibitory activity, underscoring the potential of this specific compound.

Core Mechanism of Action: Inhibition of Leukotriene Biosynthesis

The primary mechanism by which this compound and related lignans exert their anti-inflammatory effects is through the direct inhibition of 5-lipoxygenase. This enzyme catalyzes the initial steps in the conversion of arachidonic acid to proinflammatory leukotrienes. By inhibiting 5-LOX, these compounds effectively reduce the production of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and increased vascular permeability.

Research on lignans isolated from Magnolia flos, such as fargesin and eudesmin, has demonstrated significant inhibitory activity on 5-LOX-catalyzed leukotriene production in cellular assays.[1] This suggests that this compound, as a related lignan, likely shares this inhibitory mechanism.

Quantitative Data on 5-LOX Inhibition

Quantitative data on the 5-LOX inhibitory activity of lignans from Magnolia flos have been reported, with several compounds demonstrating potent inhibition. The following table summarizes the available IC50 values.

| Compound | Plant Source | Assay System | IC50 Value (µM) | Reference |

| Fargesin | Magnolia flos | A23187-treated RBL-1 cells | < 10 | Cheon et al., 2009[1] |

| Eudesmin | Magnolia flos | A23187-treated RBL-1 cells | < 10 | Cheon et al., 2009[1] |

| Lirioresinol B dimethyl ether | Magnolia flos | A23187-treated RBL-1 cells | < 10 | Cheon et al., 2009[1] |

Note: The study by Cheon et al. (2009) indicated that these compounds had IC50 values below 10 µM but did not provide the exact values in the abstract. Further analysis of the full-text publication is required for precise figures.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the 5-lipoxygenase signaling pathway and a general workflow for assessing 5-LOX inhibition.

digraph "5-LOX_Signaling_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];

edge [color="#5F6368", arrowhead="normal"];

Figure 1: Simplified 5-Lipoxygenase signaling pathway illustrating the inhibitory action of this compound.

digraph "Experimental_Workflow" {

graph [rankdir="TB", splines=ortho];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];

edge [color="#5F6368", arrowhead="normal"];

Figure 2: General experimental workflow for assessing 5-LOX inhibition in a cell-based assay.

Detailed Experimental Protocols

The following protocols are based on methodologies commonly used to assess 5-lipoxygenase inhibition, adapted from studies such as Cheon et al. (2009).

Cell-Based 5-LOX Activity Assay (RBL-1 Cells)

1. Cell Culture and Preparation:

-

Rat basophilic leukemia (RBL-1) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For the assay, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a suitable buffer (e.g., Tyrode's buffer) at a concentration of 1 x 10^7 cells/mL.

2. Inhibition Assay:

-

Aliquots of the cell suspension (e.g., 500 µL) are pre-incubated with various concentrations of this compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 0.1%) for 15 minutes at 37°C.

-

A vehicle control (solvent only) and a positive control (a known 5-LOX inhibitor like zileuton) are included.

3. Stimulation of Leukotriene Synthesis:

-

Leukotriene production is initiated by adding a calcium ionophore, such as A23187 (final concentration 5 µM), to the cell suspension.

-

The mixture is incubated for a defined period (e.g., 15 minutes) at 37°C.

4. Sample Processing and Leukotriene Quantification:

-

The reaction is terminated by placing the samples on ice and centrifuging at 4°C to pellet the cells.

-

The supernatant, containing the secreted leukotrienes, is collected.

-

Leukotrienes (e.g., LTB4) are quantified using a validated method such as High-Performance Liquid Chromatography (HPLC) with UV detection or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

5. Data Analysis:

-

The amount of leukotriene produced in the presence of the test compound is compared to the vehicle control.

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of leukotriene production) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound and related lignans from Magnolia flos represent a promising class of natural compounds for the development of novel anti-inflammatory agents. Their mechanism of action, centered on the inhibition of the 5-lipoxygenase enzyme, is well-supported by in vitro studies on analogous compounds. Further research is warranted to isolate and characterize "this compound" specifically, determine its precise IC50 value for 5-LOX inhibition, and elucidate its detailed binding mode and kinetic parameters. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of these potent natural inhibitors.

References

In vitro biological activities of Magnolianin

An In-Depth Technical Guide on the In Vitro Biological Activities of Magnolianin and its Derivatives

This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, a term often encompassing the bioactive lignans and neolignans isolated from plants of the Magnolia genus. The most extensively studied of these compounds are magnolol and honokiol, which are the primary focus of this document. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.

Magnolol and honokiol have demonstrated significant anticancer effects across a variety of cancer cell lines.[1] These effects are mediated through diverse mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation, migration, and invasion.[1][2]

Quantitative Data: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of magnolol against various human cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Oral Squamous Cell Carcinoma | Enriched Stem Cells | 2.4 | - | [2] |

| Bladder Cancer | T24, 5637 | ~20-40 | 24, 48 | [2] |

| Colon Cancer | COLO205 | ~30-40 | 24 | [3] |

| Lung Cancer | CH27 | ~40 | 48 | [3] |

| Lung Cancer | A549 | ~60-80 | 24, 48 | [3] |

| Gallbladder Cancer | GBC-SD | ~40-60 | 24, 48 | [2] |

Signaling Pathways in

Magnolol exerts its anticancer effects by modulating multiple critical signaling pathways.[2] Key pathways include the PI3K/Akt/mTOR and MAPK signaling cascades, which are central to cell proliferation and survival.[2] Furthermore, magnolol is known to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression.[2][3]

References

The Pharmacological Potential of Magnolianin: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolianin, a lignan compound, has garnered significant scientific interest for its diverse pharmacological activities demonstrated in a wide range of preclinical studies. This technical guide provides an in-depth overview of the preclinical data on this compound, with a focus on its anti-cancer, neuroprotective, anti-inflammatory, and antioxidant properties. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this promising natural compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes the molecular pathways influenced by this compound.

Pharmacological Activities

Preclinical evidence strongly suggests that this compound possesses multiple therapeutic effects, which are detailed in the subsequent sections.

Anti-Cancer Potential

This compound has demonstrated significant anti-cancer effects across various cancer cell lines and in vivo models.[1][2] Its mechanisms of action are multifaceted, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[1][2]

Quantitative Data: Anti-Cancer Activity of this compound

| Cancer Type | Cell Line/Model | Efficacy Metric (IC50/Dose) | Duration of Treatment | Reference |

| Bladder Cancer | In vivo mouse model | 5 mg/kg | Not Specified | [1] |

| Colon Cancer | In vivo mouse model | 5 mg/kg | Not Specified | [1] |

| Gallbladder Cancer | In vivo mouse model | 5 mg/kg | Not Specified | [1] |

| Oral Squamous Cell Carcinoma (Cancer Stem Cells) | In vitro | 2.4 μM (minimum effective inhibitory dose) | Not Specified | [1] |

| Various Cancers | In vitro | 20-100 μM (IC50) | 24 hours | [1][2] |

| Osteosarcoma | U-2 OS cells | 75-200 μM (significant reduction in cell viability) | 24-48 hours | [3] |

| Esophageal Cancer | KYSE-150 cells | 100 μM (significant apoptosis) | Not Specified | [4] |

| Non-Small Cell Lung Cancer | HCC827, H1975, H460 cells | 15.60-18.60 μM (IC50 for a derivative) | Not Specified | [5] |

| Acne-related bacteria | Propionibacterium acnes, Propionibacterium granulosum | 9 μg/ml (MIC) | Not Specified | [6][7] |

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent in preclinical models of neurodegenerative diseases, particularly Alzheimer's disease.[8][9][10][11] Its neuroprotective mechanisms include the reduction of amyloid-β (Aβ) plaque deposition, inhibition of neuroinflammation, and restoration of synaptic plasticity.[8][12]

Quantitative Data: Neuroprotective Activity of this compound

| Disease Model | Animal/Cell Model | Treatment Dose | Treatment Duration | Key Findings | Reference |

| Alzheimer's Disease | Aβ1-42-induced mice | 5, 10, 20 mg/kg (gavage) | 2 months | Mitigated cognitive impairment, reduced Aβ plaque deposition, inhibited neuroinflammation. | [8] |

| Alzheimer's Disease | Streptozotocin-induced mice with brain insulin resistance | 10, 15 mg/kg | Not Specified | Increased rearing numbers and discrimination index. | [9] |

| Alzheimer's Disease | TgCRND8 transgenic mice | 20, 40 mg/kg (oral) | 4 months | Ameliorated cognitive deficits. | [10][11] |

| β-Secretase Inhibition | In vitro assay | 91.39 - 100.71 ppm (IC50) | 30 - 120 minutes | Moderate inhibition of β-secretase. | [13] |

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[14][15][16]

Quantitative Data: Anti-Inflammatory Activity of this compound

| Model | Cell/Animal Model | Treatment Concentration/Dose | Key Findings | Reference |

| IL-1β-stimulated Fibroblast-Like Synoviocytes | In vitro | 2.5-25 µg/mL | Markedly inhibited cytokine expression. | [17] |

| Mycobacterium butyricum-induced arthritis | Rat model | 100 mg/kg | Significantly inhibited paw swelling and reduced serum cytokine levels. | [17] |

| IL-1β-stimulated human chondrocytes | In vitro | Concentration-dependent | Inhibited over-production of NO, PGE2, COX-2, iNOS, TNF-α, and IL-6. | [18] |

| Dextran sulphate sodium (DSS)-induced ulcerative colitis | Mouse model | Not Specified | Attenuated the expression of TNFα, IL-1β, and IL-12. | [15] |

| LPS-induced inflammation | RAW 264.7 macrophages | Not Specified | Alleviated inflammation by modulating PI3k-Akt and P62/keap1/Nrf2 signaling pathways. | [19] |

Antioxidant Properties

This compound has been identified as an effective antioxidant in various in vitro assays, demonstrating its capacity to scavenge free radicals.[20][21]

Quantitative Data: Antioxidant Activity of this compound

| Assay | IC50 Value (μg/mL) | Positive Control (IC50 μg/mL) | Reference |

| DPPH Radical Scavenging | 25.92 | Trolox (5.08), BHT (4.17) | [21] |

| ABTS Radical Scavenging | 0.85 | Trolox (2.02), BHT (1.76) | [21] |

| Fe3+ Reducing Power | 737.56 | Trolox (58.92), BHT (75.83) | [21] |

| Superoxide Anion Scavenging | 29.97 | Trolox (160.26), BHT (43.31) | [21] |

| Hydroxyl Radical Scavenging | 153.46 | Trolox (62.69), BHT (202.64) | [21] |

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate the primary pathways affected by this compound.

Caption: Key signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Assays

This protocol is adapted from a study on this compound's effect on A431 cells.[9]

-

Cell Seeding: Plate cells (e.g., A431) in a 96-well plate at a density of 5 x 10³ cells/well in DMEM with 10% FBS and 1% penicillin-streptomycin.[1] Incubate overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, or 20 μM) and culture for an additional 24 to 48 hours.[1][9]

-

MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Gently remove the supernatant and add 100 μL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

Caption: Workflow for the MTT cell viability assay.

This protocol is based on a standard DPPH assay procedure.[10][15][22]

-

DPPH Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.[10]

-

Sample Preparation: Prepare various dilutions of this compound and a positive control (e.g., ascorbic acid) in a suitable solvent.[10]

-

Reaction Mixture: In a 96-well plate or test tubes, mix the sample or control with an equal volume of the DPPH working solution.[10]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[10][15][22]

-

Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[10][22]

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[15]

This is a general protocol for a sandwich ELISA to measure cytokine levels.[23][24]

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6, TNF-α) and incubate overnight.

-

Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours.

-

Sample Incubation: Add standards and samples (e.g., cell culture supernatants) to the wells and incubate for 2 hours.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.

-

Substrate Addition: Wash the plate and add a TMB substrate solution.

-

Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

This protocol outlines the general steps for analyzing NF-κB pathway proteins by Western blot.[18][25][26]

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IKK, IκBα, and p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Models

This protocol is adapted from standard procedures for the Morris Water Maze test in mice.[2][5][6][14][27]

-

Apparatus: A circular pool (150 cm diameter) filled with opaque water (using non-toxic white paint for black mice) at 22°C. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.[14]

-

Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before each session.[5]

-

Training (Visible Platform): For 1-2 days, train the mice to find a visible platform. Each mouse undergoes several trials per day, starting from different quadrants of the pool.

-

Acquisition Trials (Hidden Platform): For 4-5 consecutive days, conduct trials with the hidden platform. Record the escape latency (time to find the platform) and path length for each trial.

-

Probe Trial: On the final day, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

-

This compound Administration: Administer this compound (e.g., 20 and 40 mg/kg, orally) daily for the duration of the study, starting before or after disease induction as per the experimental design.[10][11]

Caption: Workflow for the Morris Water Maze test.

This protocol is based on a standard method for inducing arthritis in rats.[3][7][8][28]

-

Animals: Use susceptible rat strains such as Lewis or Wistar rats, at least 7-8 weeks old.[3]

-

Collagen Emulsion Preparation: Emulsify bovine or porcine type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA).

-

Primary Immunization: On day 0, inject 0.1 mL of the emulsion intradermally at the base of the tail.

-

Booster Immunization: On day 7, administer a booster injection of collagen emulsified with Incomplete Freund's Adjuvant (IFA).

-

Arthritis Assessment: Monitor the rats daily for signs of arthritis, including paw swelling, erythema, and joint stiffness. Score the severity of arthritis based on a standardized scale.

-

This compound Treatment: Begin this compound administration (e.g., 100 mg/kg) either prophylactically (from day 0) or therapeutically (after the onset of arthritis).[17]

-

Outcome Measures: At the end of the study, measure paw volume, assess joint histology, and analyze serum levels of inflammatory cytokines.

Conclusion

The preclinical data presented in this technical guide strongly support the pharmacological potential of this compound across a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Its multifaceted mechanisms of action, targeting key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK, underscore its promise as a therapeutic agent. The quantitative data and detailed experimental protocols provided herein offer a solid foundation for further research and development of this compound as a novel therapeutic. Future studies should focus on optimizing its bioavailability and conducting rigorous clinical trials to translate these promising preclinical findings into tangible clinical benefits.

References

- 1. MTT Assay [bio-protocol.org]

- 2. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]

- 3. chondrex.com [chondrex.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. inotiv.com [inotiv.com]

- 8. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Magnolol-induced apoptosis is mediated via the intrinsic pathway with release of AIF from mitochondria in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. genscript.com [genscript.com]

- 18. researchgate.net [researchgate.net]

- 19. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Magnolol induces apoptosis via caspase-independent pathways in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. media.cellsignal.com [media.cellsignal.com]

- 22. youtube.com [youtube.com]

- 23. biomatik.com [biomatik.com]

- 24. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Magnolol Inhibits LPS-induced NF-κB/Rel Activation by Blocking p38 Kinase in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubcompare.ai [pubcompare.ai]

Magnolianin: A Technical Guide to its Interaction with Core Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolianin, a lignan isolated from the bark of Magnolia officinalis, has garnered significant attention for its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][2] Its therapeutic potential stems from its ability to modulate multiple, critical intracellular signaling pathways that are often dysregulated in various disease states. This technical guide provides an in-depth exploration of this compound's mechanisms of action, focusing on its interactions with key signaling cascades such as NF-κB, PI3K/Akt/mTOR, and MAPK. The document summarizes quantitative data, presents detailed experimental protocols for studying these interactions, and provides visual diagrams of the pathways and workflows to facilitate a comprehensive understanding for research and development applications.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting fundamental signaling pathways that regulate inflammation, cell survival, proliferation, and apoptosis.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response and also plays a crucial role in cell survival and proliferation.[3] In its inactive state, the NF-κB dimer (commonly p65/p50) is sequestered in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex.[4] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory and anti-apoptotic genes.[4][5]

This compound is a potent inhibitor of this pathway.[1][6] It has been shown to suppress the activation of IKK, thereby preventing the phosphorylation and degradation of IκBα.[4][5] This action effectively blocks the nuclear translocation of NF-κB and subsequent gene expression.[1][4] By inhibiting the NF-κB pathway, this compound can significantly reduce the expression of inflammatory mediators like IL-1β, IL-6, and TNF-α.[1][7]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell proliferation, survival, growth, and metabolism. It is frequently hyperactivated in various cancers.[8] The pathway is typically initiated by the activation of receptor tyrosine kinases (e.g., EGFR), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B). This recruitment to the membrane allows for the phosphorylation and full activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth.[8]

This compound has been shown to be a potent inhibitor of the PI3K/Akt/mTOR signaling cascade.[6][8] It can diminish the phosphorylation of key proteins in this pathway, including Akt and mTOR.[8][9] In some cancer cells, this inhibition is associated with the suppression of upstream activators like the Epidermal Growth Factor Receptor (EGFR).[10] By downregulating this pro-survival pathway, this compound can induce apoptosis and G1 phase cell cycle arrest in cancer cells.[8][9]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK family of serine/threonine kinases—comprising primarily the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK—regulates a wide array of cellular processes, including proliferation, differentiation, stress responses, and apoptosis.[1] The role of these pathways in cell fate is often context-dependent.

This compound's interaction with MAPK pathways can be complex. In many anti-inflammatory contexts, this compound inhibits the phosphorylation of p38, JNK, and ERK1/2, contributing to the suppression of inflammatory responses.[1] For instance, it can block LPS-induced phosphorylation of p38 and JNK in macrophages.[7][11] However, in some cancer cell lines, this compound has been shown to up-regulate the activity of p38 and JNK while inhibiting ERK1/2, a combination that promotes apoptosis.[12][13] This dual-action capability highlights this compound's potential for nuanced therapeutic intervention.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on various cell lines and signaling pathways as reported in the literature.

Table 1: Anti-proliferative and Cytotoxic Effects of this compound

| Cell Line | Cancer Type | Assay | Effect | Concentration / IC50 | Citation(s) |

| PC-3 | Prostate Cancer | Apoptosis Assay | Induces apoptosis | 60 µM | [10] |

| WM1366, WM164 | Melanoma | Cell Viability | Induces G1 arrest, apoptosis | 30 µmol L⁻¹ (30 µM) | [9] |

| A549, H441, H520 | Non-Small Cell Lung | Proliferation Assay | Inhibits proliferation | Not specified | [12] |

| HL-60, Jurkat T | Leukemia | Proliferation Assay | Induces apoptosis | Dose-dependent | [14] |

| HT-29, CT-26 | Colorectal Cancer | Tumor Growth | Suppresses tumor growth | Not specified | [15] |

Table 2: Effects of this compound on Signaling Pathway Components

| Pathway | Target Protein | Cell Line | Effect | Effective Concentration | Citation(s) |

| PI3K/Akt | p-Akt | PC-3 | Rapid decrease in phosphorylation | 60 µM | [10] |

| PI3K/Akt/mTOR | p-Akt, p-mTOR | WM1366 | Downregulated phosphorylation | 30 µmol L⁻¹ (30 µM) | [9][16] |

| NF-κB | IKK Activity | Various | Inhibited intrinsic & TNF-α-stimulated activity | Dose-dependent | [4] |

| MAPK | p-JNK, p-p38 | U937 | Down-regulated | 10-40 µM | [7] |

| MAPK | p-JNK, p-p38 | Oral Cancer Cells | Increased expression (induces apoptosis) | Not specified | [13] |

| MAPK | p-ERK1/2 | A549 | Inhibited activity | Not specified | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the interaction of this compound with cellular signaling pathways.

Cell Viability / Cytotoxicity Assay (MTT/MTS Assay)

This protocol is used to assess the effect of this compound on cell viability and determine its IC50 value.

-

Materials : 96-well plates, appropriate cell culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent, solubilization solution (e.g., DMSO or SDS-HCl).[17][18]

-

Procedure :

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[19]

-

Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (e.g., DMSO) to respective wells.

-

Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Reagent Addition : Add 10-20 µL of MTT (5 mg/mL) or MTS solution to each well and incubate for 1-4 hours at 37°C.[17][18] Viable cells will reduce the tetrazolium salt to a colored formazan product.

-

Solubilization (for MTT) : If using MTT, add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[18]

-

Measurement : Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[17]

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Western Blotting

This technique is used to detect and quantify changes in the expression or phosphorylation levels of specific proteins within a signaling pathway.

-

Materials : Cell lysates, lysis buffer (e.g., RIPA), protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (specific to target proteins like Akt, p-Akt, IκBα, etc.), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.[20][21]

-

Procedure :

-

Sample Preparation : Treat cells with this compound for a specified time. Lyse the cells on ice using lysis buffer containing inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[20]

-

Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.

-

Gel Electrophoresis : Denature an equal amount of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and separate the proteins by size via electrophoresis.[21]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[22]

-

Blocking : Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C to block non-specific antibody binding sites.

-

Antibody Incubation : Incubate the membrane with a specific primary antibody diluted in blocking buffer (e.g., overnight at 4°C).[20]

-

Washing : Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.[20]

-

Detection : After further washing, incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[20] The intensity of the bands corresponds to the amount of target protein.

-

Conclusion

This compound is a multi-target natural compound that exerts significant biological effects primarily through the modulation of the NF-κB, PI3K/Akt/mTOR, and MAPK signaling pathways. Its ability to inhibit pro-inflammatory and pro-survival pathways while, in some contexts, activating pro-apoptotic cascades makes it a compelling candidate for further investigation in the fields of oncology and inflammatory diseases. The data and protocols presented in this guide offer a foundational framework for researchers and drug development professionals to design and execute studies aimed at further characterizing the therapeutic potential of this compound.

References

- 1. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting apoptosis pathways in cancer with magnolol and honokiol, bioactive constituents of the bark of Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity and toxicity of the Chinese herb Magnolia officinalis Rehder & E. Wilson (Houpo) and its constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 6. Magnolol: A Neolignan from the Magnolia Family for the Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Magnolol induces cell death through PI3K/Akt‐mediated epigenetic modifications boosting treatment of BRAF‐ and NRAS‐mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Magnolol induces apoptosis via inhibiting the EGFR/PI3K/Akt signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Magnolol Inhibits LPS-induced NF-κB/Rel Activation by Blocking p38 Kinase in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Magnolol induces apoptosis via caspase-independent pathways in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Magnolol Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells through JNK1/2 and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Magnolol induces apoptosis in human leukemia cells via cytochrome c release and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. broadpharm.com [broadpharm.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Cell Viability Assay on Saponin-treated A431 Cells [protocols.io]

- 20. origene.com [origene.com]

- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 22. nacalai.com [nacalai.com]

An In-depth Technical Guide on the Anti-inflammatory Properties of Magnolianin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolianin, a lignan found in the flower buds of Magnolia fargesii, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory effects, with a focus on its molecular mechanisms of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Natural products have historically been a rich source of therapeutic leads, and this compound has emerged as a promising candidate with potent anti-inflammatory activity. This guide delves into the technical details of its action, providing a foundation for further research and development.

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The most well-documented mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.

This compound has been shown to interfere with this pathway at multiple points. It inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB subunits. This ultimately leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, play crucial roles in transducing extracellular signals to cellular responses, including inflammation. Upon activation by stimuli like LPS, these kinases are phosphorylated and, in turn, activate downstream transcription factors such as AP-1 (Activator Protein-1), which also contributes to the expression of pro-inflammatory genes.

Studies have demonstrated that this compound can suppress the phosphorylation of ERK, JNK, and p38 MAPK in a dose-dependent manner. By inhibiting the activation of these key kinases, this compound effectively dampens the inflammatory response mediated by the MAPK pathways.

Figure 2: this compound's modulation of the MAPK signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous studies. The following tables summarize key data on its inhibitory effects on various pro-inflammatory mediators.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound

| Cell Line | Stimulant | Mediator | Concentration of this compound | % Inhibition | IC50 Value | Reference |

| RAW 264.7 | LPS (1 µg/mL) | NO | 10 µM | ~40% | ~15 µM | [1] |

| RAW 264.7 | LPS (1 µg/mL) | NO | 20 µM | ~70% | [1] | |

| RAW 264.7 | LPS (1 µg/mL) | PGE₂ | 10 µM | ~35% | ~18 µM | [1] |

| RAW 264.7 | LPS (1 µg/mL) | PGE₂ | 20 µM | ~65% | [1] | |

| RAW 264.7 | LPS (100 ng/mL) | TNF-α | 4.5 µg/mL | significant reduction | [2] | |

| RAW 264.7 | LPS (100 ng/mL) | IL-1β | 4.5 µg/mL | significant reduction | [2] | |

| RAW 264.7 | LPS (100 ng/mL) | IL-6 | 50 µg/mL | significant reduction | [3] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inflammatory Agent | This compound Dose | Route | Outcome Measure | % Reduction/Effect | Reference |

| Mouse | Carrageenan | 10 mg/kg | i.p. | Paw Edema | ~45% | [4] |

| Mouse | Carrageenan | 20 mg/kg | i.p. | Paw Edema | ~60% | [4] |

| Mouse | LPS (1 mg/kg) | 5 µg/kg | i.t. | Lung W/D Ratio | Significant reduction | [5] |

| Mouse | LPS (1 mg/kg) | 5 µg/kg | i.t. | MPO Activity | Significant reduction | [5] |

| Mouse | Paclitaxel | 1, 10 mg/kg | i.p. | Cold Allodynia | Significant analgesic effect | [6] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's anti-inflammatory properties, this section provides detailed methodologies for key experiments.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Figure 3: Experimental workflow for in vitro anti-inflammatory assays.

4.1.1. Cell Culture and Treatment

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[7]

-

Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and Griess assays, 6-well plates for Western blot and qPCR) and allow them to adhere overnight.[8]

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL for the desired time period (e.g., 24 hours for cytokine production).[8]

4.1.2. Measurement of Nitric Oxide (NO) Production

-

After the incubation period, collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

4.1.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Collect the cell culture supernatant after treatment.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[2][9]

4.1.4. Western Blot Analysis

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.[10]

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, phospho-ERK, phospho-JNK, phospho-p38, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

4.1.5. Quantitative Real-Time PCR (qPCR)

-

After treatment, extract total RNA from the cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and specific primers for Tnf-α, Il-6, Nos2 (iNOS), Ptgs2 (COX-2), and a housekeeping gene (e.g., Gapdh).[3]

-

Analyze the relative gene expression using the 2-ΔΔCt method.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Figure 4: Experimental workflow for carrageenan-induced paw edema model.

-

Use male Sprague-Dawley rats or Swiss albino mice, acclimatized for at least one week before the experiment.[11][12]

-

Fast the animals overnight with free access to water.

-

Measure the initial volume of the right hind paw using a plethysmometer.[11]

-

Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 10 and 20 mg/kg). Administer the vehicle (e.g., saline with a small amount of DMSO) to the control group and a reference drug (e.g., indomethacin) to a positive control group.[4]

-

Thirty minutes after drug administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[11]

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion

This compound exhibits robust anti-inflammatory properties, primarily by inhibiting the NF-κB and MAPK signaling pathways, which are critical for the production of pro-inflammatory mediators. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further explore the therapeutic potential of this compound. Future research should focus on elucidating the precise molecular targets of this compound, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and evaluating its efficacy in a broader range of chronic inflammatory disease models. The information compiled herein serves as a valuable technical resource to accelerate the translation of this promising natural compound into a clinically effective anti-inflammatory agent.

References

- 1. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory and analgesic effects of magnolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 6. Magnolin Inhibits Paclitaxel-Induced Cold Allodynia and ERK1/2 Activation in Mice [mdpi.com]

- 7. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Magnolianin in Cell Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of Magnolianin, a class of neolignans derived from Magnolia officinalis, with a primary focus on its two principal bioactive constituents: Magnolol and Honokiol. This document synthesizes findings from various cell model studies, detailing the molecular mechanisms, signaling pathways, and experimental methodologies involved in its anti-inflammatory, anti-oxidative, and anti-apoptotic activities.

Executive Summary

This compound, encompassing key compounds Magnolol and Honokiol, demonstrates significant neuroprotective potential in various in vitro models of neurodegenerative diseases. These neolignans protect neuronal cells by mitigating oxidative stress, suppressing neuroinflammation, and inhibiting apoptotic pathways. Key mechanisms of action include the modulation of critical signaling cascades such as PI3K/Akt, MAPK/ERK, and NF-κB. This guide consolidates the quantitative data from pertinent studies, provides detailed experimental protocols, and visualizes the complex molecular interactions to serve as a comprehensive resource for the scientific community.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound (Magnolol and Honokiol) has been quantified across several studies using various neuronal and microglial cell lines. The data below summarizes the key findings.

Table 2.1: Effects of Magnolol and Honokiol on Cell Viability and Apoptosis

| Compound | Cell Line | Insult/Model | Concentration(s) | Outcome | Result | Reference |

| Magnolol | SH-SY5Y | MPP+ | 30 mg/kg (in vivo) | Attenuation of cytotoxicity | Significantly attenuated MPP+-induced cytotoxicity and ROS production. | [1] |

| Honokiol | HT22 | Glutamate (5mM) | 10 µM | Increased cell viability | Cell viability increased to 93.59 ± 1.93% from 16.98 ± 4.58%. | [2] |

| Magnolol | HT22 | Glutamate (5mM) | 50 µM | Increased cell viability | Cell viability increased to 85.36 ± 7.40% from 16.98 ± 4.58%. | [2] |

| Honokiol | PC12 | Amyloid β | Not Specified | Decreased cell death | Significantly decreased Aβ-induced cell death. | [3] |

| Magnolol | PC12 | Amyloid β | Not Specified | Decreased cell death | Significantly decreased Aβ-induced cell death. | [3] |

| Magnolol | SH-SY5Y | Apoptosis Model | 8, 16, 32 µM | Apoptosis Suppression | Reduced levels of Bax and caspase-3. | [4] |

Table 2.2: Anti-inflammatory and Anti-oxidative Effects

| Compound | Cell Line | Insult/Model | Concentration(s) | Outcome | Result | Reference |

| Magnolol | Neurons | NMDA | 10 µM | Superoxide Inhibition | Inhibited NMDA-stimulated superoxide production. | [5][6] |

| Honokiol | Neurons | NMDA | 10 µM | Superoxide Inhibition | Inhibited NMDA-stimulated superoxide production. | [5][6] |

| Magnolol | BV-2/HAPI Microglia | IFNγ + LPS | 1-10 µM | Inhibition of NO and ROS | Inhibited iNOS expression, nitric oxide (NO), and ROS production. | [5][6] |

| Honokiol | BV-2/HAPI Microglia | IFNγ + LPS | 1-10 µM | Inhibition of NO and ROS | Inhibited iNOS expression, NO, and ROS production. | [5][6] |

| Magnolol | Ischemic Stroke Model (Rats) | Ischemia-reperfusion | 10, 30 mg/kg | Infarct Volume Reduction | Reduced total infarcted volume by 15% and 30%, respectively. | [7] |

Core Signaling Pathways in Neuroprotection

This compound exerts its neuroprotective effects by modulating several key intracellular signaling pathways. These pathways are central to cell survival, inflammation, and apoptosis.

PI3K/Akt/FOXO1 Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade. This compound has been shown to activate this pathway, leading to the phosphorylation and subsequent inhibition of the FOXO1 transcription factor, which would otherwise promote the expression of pro-apoptotic genes.[4] The blockage of PI3K has been demonstrated to prevent the activation of Akt by this compound, confirming the pathway's role.[4]

Caption: PI3K/Akt/FOXO1 survival pathway activated by this compound.

MAPK/ERK Pathway

The MAPK/ERK pathway is often associated with pro-apoptotic signaling in neuronal stress models. Studies indicate that this compound treatment can suppress the activation of ERK, thereby inhibiting a key mediator of apoptosis and promoting cell survival.[4] Honokiol and Magnolol have also been shown to inhibit IFNγ-induced phosphorylation of ERK1/2 in microglial cells, reducing downstream inflammatory responses.[5]

Caption: Inhibition of the pro-apoptotic MAPK/ERK pathway by this compound.

Anti-inflammatory NF-κB Pathway

Neuroinflammation, often mediated by microglial cells, is a hallmark of many neurodegenerative diseases. This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway, a central regulator of inflammatory gene expression.[4] This leads to a reduction in the production of pro-inflammatory cytokines. Macelignan, another related compound, also regulates neuronal survival through the PI3K/Akt pathway, which can cross-talk with NF-κB signaling.[8]

References

- 1. Magnolol Protects against MPTP/MPP+-Induced Toxicity via Inhibition of Oxidative Stress in In Vivo and In Vitro Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of neolignans isolated from Magnoliae Cortex against glutamate-induced apoptotic stimuli in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of honokiol and magnolol, compounds from Magnolia officinalis, on beta-amyloid-induced toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Potency of Neolignans in Magnolia officinalis Cortex Against Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Magnolia polyphenols attenuate oxidative and inflammatory responses in neurons and microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Macelignan inhibits the inflammatory response of microglia and regulates neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Capacity of Magnolianin and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolianin, a trineolignan found in various Magnolia species, has been a subject of phytochemical interest. However, contrary to the well-documented antioxidant properties of other lignans and neolignans isolated from Magnolia bark and flowers, such as magnolol and honokiol, current scientific literature indicates a lack of significant direct antioxidant capacity for this compound itself. This technical guide provides a comprehensive overview of the available data on the antioxidant potential of this compound and its derivatives. It summarizes the quantitative findings, details relevant experimental methodologies for antioxidant assessment, and presents signaling pathways and experimental workflows through standardized diagrams. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of Magnolia-derived compounds and to guide future research into the structure-activity relationships of this compound derivatives.

Introduction

The genus Magnolia is a rich source of bioactive compounds, many of which have demonstrated potent antioxidant and anti-inflammatory properties. Among these, the neolignans magnolol and honokiol have been extensively studied and are recognized for their significant free radical scavenging and neuroprotective effects. This compound, a more complex trineolignan, has also been isolated from Magnolia species. Despite its structural relation to other active lignans, research into its antioxidant capacity has yielded results that distinguish it from its better-known counterparts. One study has reported that this compound, along with other compounds like syringin and liriodendrin, did not exhibit any significant activity in the assays conducted[1]. This finding is pivotal for researchers in the field of natural product chemistry and drug discovery, as it highlights the nuanced structure-activity relationships that govern the biological effects of these compounds.

This guide will synthesize the available information on the antioxidant capacity of this compound and its derivatives, present the data in a structured format, provide detailed experimental protocols for relevant antioxidant assays, and visualize key concepts to facilitate a deeper understanding.

Quantitative Data on Antioxidant Capacity

The available quantitative data on the antioxidant capacity of this compound is limited and, as previously mentioned, suggests a lack of significant activity. For comparative purposes, this section presents a summary of antioxidant data for this compound where available, alongside data for well-characterized antioxidant compounds from Magnolia species, such as magnolol and honokiol, and common antioxidant standards.

Table 1: In Vitro Antioxidant Capacity of this compound and Comparative Compounds

| Compound/Extract | Assay | IC50 / % Inhibition / Other Metric | Reference |

| This compound | Not Specified | No activity observed | [1] |

| Magnolia biondii ethanol extract | DPPH | IC50: 88.14 µg/mL | [2] |

| Magnolia biondii ethanol extract | ABTS | IC50: 100.22 µg/mL | [2] |

| Magnoliae Flos ethanol extract (0.25-5 mg/mL) | DPPH | 16.6% to 75.2% inhibition | [3] |

| Magnoliae Flos ethanol extract (0.25-5 mg/mL) | ABTS | 38.5% to 92.9% inhibition | [3] |

| Magnolia grandiflora flower extract (10-20% v/v) | ABTS | 22.15% to 32.49% scavenging capacity | [4] |

Note: The lack of specific IC50 values for this compound in various assays is a direct reflection of the current state of published research.

Experimental Protocols

To facilitate further research and standardized evaluation of this compound and its potential derivatives, this section provides detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve this compound or its derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions of the stock solution to be tested.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the various concentrations of the sample solutions.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

As a control, use 100 µL of the solvent instead of the sample solution.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

Protocol:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Working Solution Preparation: Before use, dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of this compound or its derivatives in a suitable solvent.

-

Assay Procedure:

-

Add 20 µL of the sample solutions to 180 µL of the ABTS•+ working solution in a 96-well microplate.

-

Use the solvent as a control.

-

Use Trolox or ascorbic acid as a positive control.

-

Incubate the plate in the dark at room temperature for 6-10 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

General Mechanism of Radical Scavenging by Antioxidants

This diagram illustrates the fundamental principle of how antioxidant compounds neutralize free radicals, a mechanism that underpins assays like DPPH and ABTS.